molecular formula C25H24N4O B2711577 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207010-80-7

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2711577
CAS No.: 1207010-80-7
M. Wt: 396.494
InChI Key: GTOUKSAJQCDYGT-UHFFFAOYSA-N
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Description

The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone” is a structurally complex small molecule featuring a pyrazole core substituted with a 4-ethylphenyl group at the 1-position and a pyrrole ring at the 5-position. The methanone bridge links this pyrazole moiety to a 3,4-dihydroisoquinoline group, a bicyclic structure with a partially saturated isoquinoline backbone.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-2-19-9-11-22(12-10-19)29-24(27-14-5-6-15-27)23(17-26-29)25(30)28-16-13-20-7-3-4-8-21(20)18-28/h3-12,14-15,17H,2,13,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOUKSAJQCDYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The final step involves coupling the isoquinoline, pyrazole, and pyrrole moieties through a series of nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Structural Components

The compound comprises three interconnected heterocyclic systems:

  • 3,4-dihydroisoquinolin-2(1H)-yl : A bicyclic aromatic system with a six-membered benzene ring fused to a partially saturated pyridine ring.

  • 1H-pyrazol-4-yl : A five-membered aromatic ring containing two nitrogen atoms.

  • 1H-pyrrol-1-yl : A five-membered aromatic ring with one nitrogen atom.

  • 1-(4-ethylphenyl) : A phenyl group substituted with an ethyl group at the para position.

Formation of the 3,4-Dihydroisoquinolin-2(1H)-yl Core

The isoquinoline core is often synthesized using the Bischler-Napieralski reaction , which involves cyclization of phenylethanols with nitriles under acidic conditions . For example:

  • Starting materials : Phenylethanol derivatives (e.g., 2-phenylethanol) and nitriles (e.g., acetonitrile).

  • Reaction conditions : Trifluoromethanesulfonic acid (Tf₂O) or similar Lewis acids.

  • Mechanism : Formation of a phenonium ion intermediate, followed by cyclization to yield the dihydroisoquinoline .

Example :

Phenylethanol+NitrileTf2O3,4-dihydroisoquinolin-2(1H)-yl\text{Phenylethanol} + \text{Nitrile} \xrightarrow{\text{Tf}_2\text{O}} \text{3,4-dihydroisoquinolin-2(1H)-yl}

Coupling of Fragments via Methanone Bridge

The methanone linkage (C=O) connecting the isoquinoline and pyrazole-pyrrole moieties is likely formed through:

  • Nucleophilic acyl substitution : Reaction of an acyl chloride with an amine or alcohol.

  • Friedel-Crafts acylation : Direct acylation of an aromatic ring under catalytic conditions.

Example :

Isoquinoline fragment+Pyrazole-pyrrole fragmentAcCl, BaseTarget compound\text{Isoquinoline fragment} + \text{Pyrazole-pyrrole fragment} \xrightarrow{\text{AcCl, Base}} \text{Target compound}

Bischler-Napieralski Reaction

  • Step 1 : Protonation of the phenylethanol to generate a carbocation.

  • Step 2 : Nucleophilic attack by the nitrile to form an iminium intermediate.

  • Step 3 : Cyclization via intramolecular nucleophilic attack, yielding the dihydroisoquinoline .

Pyrazole Formation

  • Step 1 : Condensation of a β-diketone with a hydrazine derivative.

  • Step 2 : Cyclization under basic conditions to form the pyrazole ring .

Table 1: Key Reaction Types

Reaction TypePurposeConditions/Reagents
Bischler-NapieralskiIsoquinoline core formationTf₂O, nitriles
Pyrazole cyclizationPyrazole fragment synthesisβ-diketones, hydrazines
Nucleophilic acyl substitutionMethanone bridge formationAcyl chloride, base

Table 2: Critical Intermediates

IntermediateRoleSource of Synthesis
PhenylethanolPrecursor to isoquinoline coreCommercially available
β-diketonePrecursor to pyrazole fragmentOrganic synthesis
Acyl chlorideCoupling reagent for methanone bridgeReaction with carboxylic acid

Challenges and Considerations

  • Regioselectivity : Ensuring correct substitution patterns in the pyrazole-pyrrole fragment.

  • Stereochemistry : Maintaining the (3S,4S) configuration in the dihydroisoquinoline core .

  • Coupling Efficiency : Optimizing conditions for the methanone bridge formation to avoid side reactions.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds related to the isoquinoline structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole linked to isoquinoline can selectively inhibit cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. The compound has been evaluated for its efficacy against COX-II, showing promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's structural features suggest potential activity against various cancer types. Isoquinoline derivatives have been explored for their ability to induce apoptosis in cancer cells. Specific studies indicate that compounds similar to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone can modulate signaling pathways involved in tumor growth and metastasis .

Case Study:
A recent study highlighted the effectiveness of a related compound in inhibiting breast cancer cell proliferation through modulation of estrogen receptor pathways, suggesting a potential role as a selective estrogen receptor modulator (SERM) .

Neuroprotective Effects

Emerging research indicates that isoquinoline derivatives may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism is thought to involve antioxidant properties and the modulation of neurotransmitter systems .

Table: Summary of Research Findings

ApplicationDescriptionReference
Anti-inflammatorySelective inhibition of COX-II, reduced ulcerogenic effects compared to traditional NSAIDs
AnticancerInduces apoptosis in cancer cells; modulates signaling pathways for tumor growth inhibition
NeuroprotectivePotential protective effects against neurodegenerative diseases through antioxidant mechanisms

Mechanism of Action

The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it could bind to active sites or allosteric sites, influencing the function of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analogs include pyrazole- and isoquinoline-containing derivatives. A notable example from the evidence is “(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone” (PubChem ID: 3078469), which replaces the dihydroisoquinoline group with a pyridine ring and lacks the 4-ethylphenyl and pyrrole substituents . Key differences include:

Analog: The pyridine ring offers a planar, aromatic structure with higher electron-withdrawing character.

The pyrrole substituent adds hydrogen-bonding capability and aromaticity, which may influence binding to hydrophobic pockets or metal ions in biological targets.

Data Table: Key Physicochemical Parameters

Parameter Target Compound Analog (PubChem 3078469)
Molecular Weight ~435.5 g/mol (estimated) ~279.3 g/mol
logP (Lipophilicity) ~3.8 (estimated; higher due to ethylphenyl) ~2.1
Hydrogen Bond Acceptors 5 3
Hydrogen Bond Donors 0 0
Topological Polar Surface Area (TPSA) ~60 Ų (estimated) ~45 Ų
pKa (Basic Groups) ~8.5 (dihydroisoquinoline N) ~5.0 (pyridine N)

Research Findings and Implications

Electronic and Steric Effects: The dihydroisoquinoline moiety in the target compound likely increases basicity compared to pyridine analogs, altering ionization states under physiological conditions. This could enhance interactions with acidic residues in enzyme active sites .

Crystallographic Insights :

  • Programs like SHELXL (used for small-molecule refinement) could resolve differences in bond lengths and torsion angles between the target compound and its analogs, revealing conformational preferences critical for structure-activity relationships .

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential mechanisms of action.

  • Molecular Formula : C₁₉H₁₈N₄O
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 1207010-80-7

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The compound can be synthesized through the reaction of a 3,4-dihydroisoquinoline derivative with a pyrazole derivative under controlled conditions. The synthetic route often includes purification steps such as recrystallization and chromatographic techniques to ensure the desired purity and yield.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline and pyrazole exhibit significant anticancer properties. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed antiproliferative effects in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that isoquinoline derivatives can modulate neurotransmitter systems and may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease and schizophrenia. The mechanism involves the inhibition of monoamine oxidase (MAO) and modulation of dopamine receptors .

Analgesic Properties

In animal models, the compound has shown promising analgesic effects. Studies utilizing the acetic acid-induced writhing test revealed significant reductions in pain responses, indicating its potential as an analgesic agent. The observed analgesic activity is likely due to its interaction with central nervous system pathways .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Receptor Interaction : Docking studies suggest that the compound may bind to various receptors involved in pain modulation and neuroprotection.
  • Enzyme Inhibition : The inhibition of enzymes such as MAO contributes to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Parkinson's Disease : A clinical trial involving isoquinoline derivatives showed improved motor functions in patients with Parkinson's disease, attributed to enhanced dopaminergic signaling .
  • Cancer Treatment : A study reported the use of pyrazole derivatives in combination therapies for cancer treatment, leading to improved survival rates in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones (e.g., 1,3-diketones) under reflux in ethanol or xylene .
  • Step 2 : Functionalization of the pyrazole at the 4-position using nucleophilic substitution or coupling reactions. The dihydroisoquinoline moiety is introduced via Buchwald–Hartwig amination or similar cross-coupling methods .
  • Critical Parameters : Temperature control during cyclization (e.g., 25–30 hr reflux in xylene for pyrazole formation ), stoichiometric ratios of reagents (e.g., chloranil as an oxidizing agent ), and inert atmosphere (N₂) to prevent side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in pyrazole derivatives ). For example, monoclinic crystal systems (space group P21/c) with β angles ~91.5° are common .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key for confirming substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, dihydroisoquinoline CH₂ groups at δ 2.5–3.5 ppm ).
  • FTIR : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C–H bends .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z for C₂₄H₂₂N₄O: 382.18 ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?

  • Methodological Answer :

  • Variable Substituent Analysis : Compare analogs with modified groups (e.g., replacing 4-ethylphenyl with 4-methoxyphenyl or altering pyrrole/pyrazole connectivity ).
  • Biological Assays : Test against enzyme targets (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or calorimetry .
  • Data Interpretation : Correlate substituent electronegativity (e.g., nitro groups ) or steric bulk (e.g., isopropyl ) with activity trends.

Q. What computational strategies predict the compound’s interaction with biological targets, and how can docking results be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., ATP-binding pockets in kinases). Key parameters include grid box size (≥20 ų) and exhaustiveness (≥100 runs) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions ).
  • Validation : Compare computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines for dose-response curves ).
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess cell line specificity .
  • Meta-Analysis : Cross-reference data from crystallography (target binding mode ) and pharmacokinetic studies (e.g., plasma protein binding ).

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls ) to enhance solubility.
  • Formulation : Use nanoemulsions or liposomes to improve absorption (e.g., particle size < 200 nm via dynamic light scattering ).
  • PK/PD Modeling : Monitor plasma half-life (t₁/₂) and volume of distribution (Vd) in rodent models .

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